4-Bromo-3-chloro-2-methylaniline 4-Bromo-3-chloro-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 627531-47-9
VCID: VC2023594
InChI: InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
SMILES: CC1=C(C=CC(=C1Cl)Br)N
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol

4-Bromo-3-chloro-2-methylaniline

CAS No.: 627531-47-9

Cat. No.: VC2023594

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-chloro-2-methylaniline - 627531-47-9

Specification

CAS No. 627531-47-9
Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
IUPAC Name 4-bromo-3-chloro-2-methylaniline
Standard InChI InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Standard InChI Key IAWSZYHMEPZGKK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)Br)N
Canonical SMILES CC1=C(C=CC(=C1Cl)Br)N

Introduction

Chemical Structure and Properties

Molecular Information

4-Bromo-3-chloro-2-methylaniline (CAS No. 627531-47-9) is an organic compound with a molecular formula of C₇H₇BrClN and a molecular weight of 220.49 g/mol . It is also known by the synonym 6-Amino-3-Bromo-2-Chlorotoluene . The structure consists of an aniline ring with specific substitutions: a bromine atom at position 4, a chlorine atom at position 3, and a methyl group at position 2.

Structural Identifiers

The compound can be identified through multiple chemical identifiers as shown in Table 1:

Identifier TypeValue
CAS Number627531-47-9
MDL NumberMFCD07369999
PubChem CID7171911
SMILESCC1=C(C=CC(=C1Cl)Br)N
InChIInChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
InChIKeyIAWSZYHMEPZGKK-UHFFFAOYSA-N

Table 1: Chemical identifiers for 4-Bromo-3-chloro-2-methylaniline

Physical Properties

The physical properties of 4-Bromo-3-chloro-2-methylaniline are summarized in Table 2:

PropertyValue
Physical StateSolid
Molecular Weight220.49 g/mol
Density1.619 g/cm³
Melting Point55°C
Boiling Point289.5°C at 760 mmHg
Flash Point128.9°C
Storage TemperatureRefrigerated

Table 2: Physical properties of 4-Bromo-3-chloro-2-methylaniline

Predicted Collision Cross Section

Collision cross-section (CCS) values are important for analytical applications, particularly in ion mobility spectrometry. Predicted CCS values for 4-Bromo-3-chloro-2-methylaniline with various adducts are presented in Table 3:

Adductm/zPredicted CCS (Ų)
[M+H]+219.95232135.7
[M+Na]+241.93426140.8
[M+NH4]+236.97886141.9
[M+K]+257.90820139.7
[M-H]-217.93776137.7
[M+Na-2H]-239.91971140.2
[M]+218.94449136.2
[M]-218.94559136.2

Table 3: Predicted collision cross-section values for 4-Bromo-3-chloro-2-methylaniline with various adducts

Synthesis Methods

Synthetic Routes

The synthesis of 4-Bromo-3-chloro-2-methylaniline typically involves selective halogenation of 2-methylaniline derivatives. Several approaches have been documented in the literature:

N-Bromosuccinimide Method

One efficient method uses N-Bromosuccinimide (NBS) for selective bromination:

"To a solution of 3-chloro-2-methylaniline (30 g, 0.212 mol) in CH₃CN (300 mL) was added NBS (45.2 g, 0.254 mol) in portions at 10°C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, saturated Na₂S₂O₃ (500 mL) was added slowly into the reaction mixture at 10°C. The organic layer was separated, and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na₂SO₄ and concentrated in vacuo."

Reaction Conditions and Yields

Various reaction conditions have been reported for the synthesis of 4-Bromo-3-chloro-2-methylaniline, with yields ranging from moderate to excellent. Table 4 summarizes some reported synthesis conditions:

Reaction ConditionsOperation DetailsYield
With N-Bromosuccinimide in acetonitrile at 10-20°C for 0.5hAddition of NBS to 3-chloro-2-methylaniline solution, followed by extraction and purificationNot specified
With hydrogenchloride in ethanol at 80°C for 5hRefluxing N-(4-bromo-3-chloro-2-methylphenyl)acetamide in ethanol with HCl, followed by neutralization and extraction95%
With hydrogenchloride in ethanol under refluxDeacetylation of N-(4-bromo-3-chloro-2-methylphenyl)acetamide, followed by neutralization with Na₂CO₃Not specified
With H₂SO₄:H₂O (1:1) under reflux for 3hRefluxing N-(4-bromo-3-chloro-2-methylphenyl)acetamide, followed by neutralization with NaOH and extractionNot specified

Table 4: Reaction conditions for the synthesis of 4-Bromo-3-chloro-2-methylaniline

Applications

Pharmaceutical Intermediates

4-Bromo-3-chloro-2-methylaniline serves as an important intermediate in pharmaceutical synthesis. The compound is particularly valuable due to its multiple functionalization sites, allowing for selective reactions at different positions of the aromatic ring.

Indazole Synthesis

The compound is used as a precursor in the synthesis of 5-bromo-4-chloro-1H-indazole derivatives, which have potential applications in medicinal chemistry:

"To a solution of 4-bromo-3-chloro-2-methylaniline (11 g, 49.9 mmol) in CH₃CO₂H (450 mL) was added NaNO₂ (5.4 g, 78.3 mmol) in H₂O (15 mL) at 10°C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, the reaction mixture was diluted with H₂O (500 mL) and extracted with EtOAc."

This reaction pathway is crucial for developing various heterocyclic compounds with potential pharmaceutical applications.

Indoxyl Glycoside Synthesis

4-Bromo-3-chloro-2-methylaniline is primarily used as a precursor in the synthesis of indoxyl glycosides, which are utilized for detecting glycosidase activities. These compounds are important in biochemical assays and diagnostics.

SupplierPurityPackage SizeStorage Recommendations
Apollo Scientific96%5g, 25g, 100gRefrigerator
AmbeedNot specifiedVariousNot specified
Aladdin ScientificMin 96%100gRoom temperature
American Elements98%VariousNot specified
VWR96%VariousRefrigerator

Table 5: Commercial availability of 4-Bromo-3-chloro-2-methylaniline

Related Compounds and Derivatives

Structurally Related Compounds

Several compounds structurally related to 4-Bromo-3-chloro-2-methylaniline have been documented:

  • N-(4-bromo-3-chloro-2-methylphenyl)acetamide (C₉H₉BrClNO, CAS: 125328-80-5) - An acetylated derivative that serves as a precursor in the synthesis of 4-Bromo-3-chloro-2-methylaniline .

  • 4-Bromo-2-methylaniline - A similar compound lacking the chlorine substitution at position 3, which has been documented in the patent literature for various applications .

  • 3-Chloro-2,6-dibromo-4-methylaniline (C₇H₆Br₂ClN) - A related compound with an additional bromine substitution, which differs in its chemical reactivity and applications.

Synthetic Intermediates

4-Bromo-3-chloro-2-methylaniline is used to produce various synthetic intermediates, including:

  • 5-Bromo-4-chloro-1H-indazole - Synthesized by diazotization of 4-Bromo-3-chloro-2-methylaniline followed by intramolecular cyclization:
    "A solution of sodium nitrite (58.6 g, 0.85 mol) in water (98 ml) was added to an ice bath cooled solution of 4-bromo-3-chloro-2-methylaniline (150 g, 0.68 mol) in acetic acid (3 L) with mechanical stirring and the mixture was aged for 1H at ambient temperature."

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